molecular formula C11H10ClNO2 B12934902 3-(4-Acetamidophenyl)acryloyl chloride

3-(4-Acetamidophenyl)acryloyl chloride

Cat. No.: B12934902
M. Wt: 223.65 g/mol
InChI Key: AAFQWWZYMHZMJA-QPJJXVBHSA-N
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Description

3-(4-Acetamidophenyl)acryloyl chloride is an organic compound that belongs to the class of acid chlorides It is characterized by the presence of an acryloyl group attached to a phenyl ring, which is further substituted with an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetamidophenyl)acryloyl chloride typically involves the reaction of acryloyl chloride with N-(4-acetamidophenyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These processes offer better control over reaction conditions, improved safety, and higher yields. The use of continuous flow reactors allows for efficient mixing and heat transfer, minimizing the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetamidophenyl)acryloyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Carboxylic Acids: Formed by hydrolysis.

Scientific Research Applications

3-(4-Acetamidophenyl)acryloyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Acetamidophenyl)acryloyl chloride is primarily based on its reactivity as an acid chloride. It readily reacts with nucleophiles, leading to the formation of covalent bonds with various functional groups. This reactivity is exploited in the synthesis of complex molecules and polymers. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Acetamidophenyl)acryloyl chloride is unique due to the presence of both the acryloyl and acetamido groups, which confer distinct reactivity and properties. This dual functionality allows for versatile applications in polymer synthesis and medicinal chemistry, making it a valuable compound in various research fields .

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

(E)-3-(4-acetamidophenyl)prop-2-enoyl chloride

InChI

InChI=1S/C11H10ClNO2/c1-8(14)13-10-5-2-9(3-6-10)4-7-11(12)15/h2-7H,1H3,(H,13,14)/b7-4+

InChI Key

AAFQWWZYMHZMJA-QPJJXVBHSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=C/C(=O)Cl

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=CC(=O)Cl

Origin of Product

United States

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